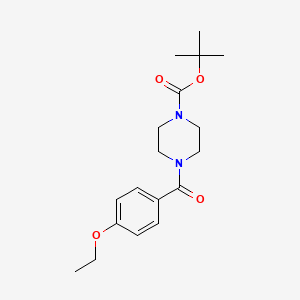

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization :

- Researchers have synthesized various derivatives of tert-butyl piperazine-1-carboxylate and characterized them using techniques such as LCMS, NMR, IR, and CHN elemental analysis. The crystal structures of these compounds have been studied using X-ray diffraction, revealing details about their molecular architecture and intermolecular interactions (Sanjeevarayappa et al., 2015), (Kulkarni et al., 2016), (Ya-hu, 2010).

Biological Evaluation :

- Some derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic activities. For example, a study found that a specific tert-butyl piperazine-1-carboxylate derivative exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Another study assessed the antibacterial and antifungal activities of similar compounds against several microorganisms, finding them to be moderately active (Kulkarni et al., 2016).

Molecular Structure Analysis :

- Detailed molecular structure analyses of these compounds have been performed. Studies have discussed the conformation and crystal packing of these molecules, providing insights into their potential chemical reactivity and interactions (Mamat et al., 2012).

Potential Applications in Material Science :

- While not directly related to tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate, some research on related compounds has investigated applications in material science, such as the stabilization of diesel fuel (Koshelev et al., 1996).

Chemical Reactivity and Synthetic Applications :

- Studies have also explored the chemical reactivity of tert-butyl phenylazocarboxylates, a related group of compounds, discussing their use in synthetic organic chemistry for various reactions (Jasch et al., 2012).

Safety and Hazards

Orientations Futures

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the future directions of tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate could involve its use in the synthesis of these types of compounds.

Propriétés

IUPAC Name |

tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-5-23-15-8-6-14(7-9-15)16(21)19-10-12-20(13-11-19)17(22)24-18(2,3)4/h6-9H,5,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOUTKMUZPFILX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-ethoxybenzoyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2569758.png)

![2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine](/img/structure/B2569760.png)

![2-[[2-(3-Methyl-2-methylimino-4-oxo-5-thiazolidinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B2569763.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2569765.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2569772.png)

![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)